N-(4-Pyridyl)-3,4-dihydroxybutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

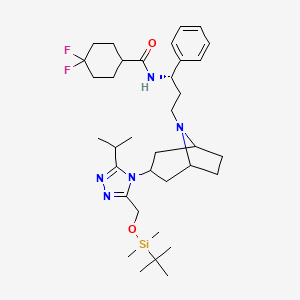

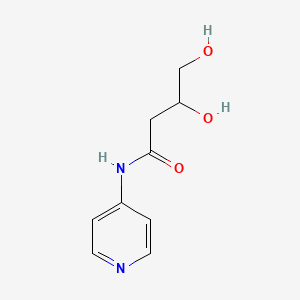

The molecule “N-(4-Pyridyl)-3,4-dihydroxybutyramide” seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “N-(4-Pyridyl)-3,4-dihydroxybutyramide” are not available, pyridine derivatives can be synthesized through various methods . The exact method would depend on the specific structure and functional groups present in the molecule.Molecular Structure Analysis

The molecular structure of “N-(4-Pyridyl)-3,4-dihydroxybutyramide” would likely involve a pyridine ring, given the “4-Pyridyl” in its name . The “3,4-dihydroxybutyramide” part suggests the presence of a butyramide group with hydroxy (-OH) groups at the 3rd and 4th positions .Chemical Reactions Analysis

The chemical reactions involving “N-(4-Pyridyl)-3,4-dihydroxybutyramide” would depend on its exact structure and the conditions under which the reactions are carried out . Pyridine derivatives are known to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Pyridyl)-3,4-dihydroxybutyramide” would depend on its exact molecular structure . Pyridine derivatives generally have diverse and valuable synthetical, biological, and photophysical properties .Wissenschaftliche Forschungsanwendungen

Applications in Biomaterials and Biotechnology

Surface-Modified Highly Biocompatible Bacterial-poly(3-hydroxybutyrate-co-4-hydroxybutyrate) This study highlights poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [(P(3HB-co-4HB)] as a promising biomaterial for medical applications. Its mechanical and physical properties, non-genotoxicity, and biocompatibility are desirable for medical substitutes. Challenges like its hydrophobic nature are addressed through surface modifications, integrating nanotechnology to enhance its functionality in biological environments. The material holds promise for healthcare biotechnology, potentially revolutionizing biomedicines (Chai et al., 2020).

3,4-Dihydro-2(1H)-Pyridones as Building Blocks 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and derivatives are recognized for their biological activity and as precursors for compounds with significant biological activity. They hold importance in synthetic chemistry due to their role in forming metal complexes and facilitating green chemistry. Their biological activities, like anti-HIV, antitumor, antibacterial, and vasorelaxant properties, highlight their potential in medicinal chemistry (Chalán-Gualán et al., 2022).

Synthesis and Chemical Properties

Chemosynthesis of Bioresorbable Poly(γ-butyrolactone) Recent advancements in poly(γ-butyrolactone) synthesis have produced homopolymers with properties ideal for tissue engineering. Its degradation products are naturally occurring metabolites, making it an excellent biomaterial. This study delves into its synthesis and potential in forming biodegradable polyurethanes, positioning it between polyglycolide (PGA) and poly(ε-caprolactone) (PCL), offering intermediate properties (Moore et al., 2005).

Importance of Hybrid Catalysts in Synthesizing 5H-Pyrano[2,3-d]pyrimidine This review emphasizes the significance of 5H-pyrano[2,3-d]pyrimidine scaffolds in medicinal and pharmaceutical fields, addressing the challenges in its synthesis. It covers synthetic pathways and the role of hybrid catalysts, promoting broader catalytic applications and leading to the development of lead molecules (Parmar et al., 2023).

Catalysis and Material Science

Metal Complexes of 4,4'-dipyridyldisulfide This review discusses the structural diversity of metal complexes with 4,4′-dipyridyldisulfide (4DPDS). The twisted structure and axial chirality of 4DPDS contribute to the structural diversity and guest inclusion properties of the complexes, highlighting its versatility in material science (Horikoshi & Mochida, 2006).

The Diversity of Heterocyclic N-oxide Molecules Heterocyclic N-oxide derivatives, like those from pyridine, are crucial in organic synthesis, catalysis, and medicinal applications due to their versatility. This review summarizes their importance in forming metal complexes, designing catalysts, and their potential in drug development, revealing their multifaceted role in advanced chemistry (Li et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-dihydroxy-N-pyridin-4-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-6-8(13)5-9(14)11-7-1-3-10-4-2-7/h1-4,8,12-13H,5-6H2,(H,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXVAHQPVOIXQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Pyridyl)-3,4-dihydroxybutyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)